2-Methoxyethyl N-(3-aminophenyl)carbamate is an organic compound characterized by the presence of a methoxyethyl group and an amine attached to a phenyl ring. Its chemical formula is , and it has a molecular weight of 208.26 g/mol. This compound features a carbamate functional group, which is known for its reactivity in various
Research indicates that compounds similar to 2-methoxyethyl N-(3-aminophenyl)carbamate exhibit various biological activities, including:
Several methods exist for synthesizing 2-methoxyethyl N-(3-aminophenyl)carbamate:
The applications of 2-methoxyethyl N-(3-aminophenyl)carbamate span several fields:
Interaction studies involving 2-methoxyethyl N-(3-aminophenyl)carbamate focus on its reactivity with various biological targets. Investigations have shown that it may interact with enzymes or receptors, influencing biological pathways. These interactions are critical for understanding its potential therapeutic effects and toxicity profiles .
Several compounds share structural similarities with 2-methoxyethyl N-(3-aminophenyl)carbamate. A comparison highlights its unique features:
Compound Name | Structure | Similarity | Notable Properties |
---|---|---|---|
tert-Butyl (3-aminophenyl)carbamate | Structure | 1.00 | Known for high stability |
tert-Butyl (4-aminophenyl)carbamate | Structure | 0.98 | Exhibits different biological activity |
tert-Butyl (3-(dimethylamino)phenyl)carbamate | Structure | 0.96 | Enhanced solubility |
3-(N-Tert-butoxycarbonyl-N-methylamino)aniline | Structure | 0.93 | Used in peptide synthesis |
tert-Butyl (2-aminophenyl)carbamate | Structure | 0.93 | Different reactivity profile |
The uniqueness of 2-methoxyethyl N-(3-aminophenyl)carbamate lies in its specific methoxyethyl substituent, which influences both its chemical reactivity and biological activity compared to other similar compounds.
2-Methoxyethyl N-(3-aminophenyl)carbamate represents a distinctive organic compound characterized by its specific molecular composition and physical properties [1] [2] [3]. The compound exhibits a molecular formula of C₁₀H₁₄N₂O₃, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms within its molecular structure [1] [4]. The molecular weight of this compound has been precisely determined to be 210.23 grams per mole, with an exact mass measurement of 210.1004 atomic mass units [1] [3] [5].
Table 1: Molecular Formula and Weight Characterization
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₄N₂O₃ |
Molecular Weight (g/mol) | 210.23 |
Exact Mass | 210.1004 |
CAS Registry Number | 1095601-63-0 |
IUPAC Name | 2-methoxyethyl N-(3-aminophenyl)carbamate |
SMILES | COCCOC(=O)NC1=CC=CC(=C1)N |
Canonical SMILES | COCCOC(=O)NC1=CC=CC(=C1)N |
InChI | InChI=1S/C10H14N2O3/c1-14-5-6-15-10(13)12-9-4-2-3-8(11)7-9/h2-4,7H,5-6,11H2,1H3,(H,12,13) |
InChI Key | ZBYDMKPFQILQOD-UHFFFAOYSA-N |
PubChem CID | 43309290 |
MDL Number | MFCD11638281 |
The compound demonstrates specific physicochemical characteristics that distinguish it from related carbamate derivatives [1] [2]. Mass spectrometry analysis reveals characteristic fragmentation patterns, with significant peaks observed at m/z values of 92.0528, 135.0563, and 59.0574, providing valuable structural confirmation data [1] [5].
The molecular architecture of 2-methoxyethyl N-(3-aminophenyl)carbamate encompasses three primary structural components that contribute to its chemical identity and properties [1] [2] [3]. These structural elements include the methoxyethyl moiety, the aminophenyl group, and the carbamate linkage, each contributing distinct chemical characteristics to the overall compound [1] [7].
Table 2: Structural Features and Functional Groups
Structural Component | Chemical Formula | Position |
---|---|---|
Methoxyethyl Moiety | -OCH₂CH₂OCH₃ | Terminal alkoxy chain |
Aminophenyl Group | C₆H₄NH₂- | 3-substituted benzene ring |
Carbamate Linkage | -OC(=O)NH- | Central linking group |
Primary Amine | -NH₂ | Meta position on benzene |
Ether Linkage | -OCH₂CH₂O- | Within methoxyethyl chain |
Aromatic Ring | C₆H₄- | Aminophenyl component |
The methoxyethyl moiety constitutes a significant structural feature characterized by the chemical formula -OCH₂CH₂OCH₃ [1] [9]. This functional group represents an ether-containing alkyl chain that serves as the terminal component of the carbamate ester linkage . The methoxyethyl group contributes to the compound's solubility characteristics and influences its overall chemical reactivity patterns [9].
The ether linkages within the methoxyethyl moiety provide flexibility to the molecular structure while maintaining chemical stability under standard conditions [9]. This structural component distinguishes the compound from simpler carbamate derivatives that lack extended alkoxy chains . The presence of two oxygen atoms within this moiety creates potential sites for hydrogen bonding interactions and influences the compound's physicochemical properties [9].
The aminophenyl group represents the aromatic component of the molecular structure, featuring a benzene ring substituted with a primary amine group at the meta position [1] [10] [11]. This structural arrangement creates a 1,3-disubstituted benzene ring system that contributes significantly to the compound's chemical properties [10] [11] [12].
The primary amine functionality (-NH₂) positioned at the meta location relative to the carbamate attachment point influences the electronic properties of the aromatic system [10] [11]. The amino group serves as an electron-donating substituent, affecting the reactivity patterns of the benzene ring and potentially influencing the stability of the carbamate linkage [7] [10]. The meta-substitution pattern provides specific geometric constraints that distinguish this compound from ortho or para-substituted isomers [10] [11].
The carbamate linkage represents the central structural feature connecting the methoxyethyl and aminophenyl components through the functional group -OC(=O)NH- [1] [7]. This linkage formally derives from carbamic acid and represents a stable ester-amide hybrid structure [7] [13] [14].
Carbamate linkages exhibit characteristic chemical stability while maintaining the potential for hydrolytic reactions under specific conditions [7] [14] [15]. The carbonyl carbon within the carbamate group serves as an electrophilic center, while the nitrogen atom can participate in hydrogen bonding interactions [7] [14]. The planar geometry typical of carbamate groups influences the overall molecular conformation and contributes to the compound's structural rigidity [7] [14] [15].
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for carbamate ester naming [1] [16] [14]. The preferred IUPAC name "2-methoxyethyl N-(3-aminophenyl)carbamate" reflects the systematic approach to naming organic carbamate compounds [1] [16] [17].
The nomenclature structure indicates the compound as a carbamate ester derived from carbamic acid, where the alcohol component is 2-methoxyethanol and the amine component is 3-aminoaniline [16] [14] [17]. The systematic name construction follows the pattern of identifying the alkyl or aryl group attached to the oxygen atom followed by the designation of the nitrogen-substituted component [16] [18] [17].
Alternative systematic naming approaches recognize this compound as a derivative of carbamic acid, specifically N-(3-aminophenyl)carbamic acid 2-methoxyethyl ester [18] [19] [17]. This nomenclature emphasizes the acid-ester relationship and provides clear identification of the constituent structural components [18] [17].
The compound possesses several alternative chemical identifiers that facilitate database searches and chemical communication [1] [2] [3]. These identifiers include various systematic and commercial designations used across different chemical databases and commercial suppliers [1] [2] [3].
Common alternative identifiers include the simplified molecular input line entry system representation "COCCOC(=O)NC1=CC=CC(=C1)N" and the International Chemical Identifier string beginning with "InChI=1S/C10H14N2O3" [1] [3] [4]. Commercial suppliers utilize designation codes such as VTB60163 and AKOS008128964 for inventory and ordering purposes [1] [2].
The compound also appears in chemical literature with variations in spacing and punctuation, including "2-methoxyethylN-(3-aminophenyl)carbamate" and related formatting variations [1] [2]. These alternative representations maintain chemical accuracy while accommodating different database formatting requirements [1] [2] [3].
The Chemical Abstracts Service registry number 1095601-63-0 serves as the unique numerical identifier for 2-methoxyethyl N-(3-aminophenyl)carbamate within the global chemical registry system [1] [2] [3]. This registry number was first assigned following the compound's initial database entry on July 21, 2009, with subsequent modifications recorded through June 7, 2025 [1].
The CAS registry system provides definitive chemical identification that transcends naming variations and language barriers [1] [2]. This numerical identifier enables precise chemical communication across international scientific and commercial platforms [1] [2] [3]. The registry number serves as a permanent identifier that remains constant regardless of nomenclature changes or alternative naming conventions [2] [3].
The compound maintains comprehensive representation across multiple international chemical databases and registries [1] [2] [3]. The PubChem database system assigns Compound Identification number 43309290 to this structure, providing access to detailed molecular information and related chemical data [1] [4].
Table 3: Registration and Database Information
Database/Registry | Identifier | Type |
---|---|---|
PubChem | CID 43309290 | Compound Identification |
Chemical Abstracts Service (CAS) | 1095601-63-0 | Registry Number |
European Chemicals Agency (ECHA) | EC 154-601-9 | European Community Number |
MDL Information Systems | MFCD11638281 | MDL Number |
MassBank Europe | MSBNK-BAFG-CSL2311108725 | Mass Spectrometry Record |
WIPO PATENTSCOPE | InChI Key: ZBYDMKPFQILQOD-UHFFFAOYSA-N | Patent Information |
The European Chemicals Agency maintains records under the European Community number 154-601-9, facilitating regulatory compliance and chemical safety documentation within European Union jurisdictions [1]. MDL Information Systems assigns the identifier MFCD11638281, enabling integration with commercial chemical inventory management systems [2] [3].
2-methoxyethyl N-(3-aminophenyl)carbamate exists as a crystalline solid at room temperature with a white to off-white appearance [1] [2]. The compound exhibits typical characteristics of aromatic carbamate derivatives, presenting as a fine crystalline powder under standard storage conditions [1]. The molecular weight of 210.23 g/mol and the presence of hydrogen bonding groups contribute to its solid-state structure at ambient temperatures [3] [1].
The compound demonstrates low volatility due to its carbamate functional group and aromatic structure, resulting in negligible vapor pressure at standard conditions [3]. Density calculations based on molecular structure predict values in the range of 1.20-1.25 g/cm³, which is consistent with similar aromatic carbamate compounds [1]. The refractive index is estimated to fall within 1.55-1.60, typical for organic compounds containing aromatic rings and polar functional groups.
Under normal atmospheric conditions, the compound exhibits good stability with no readily oxidizable functional groups present in the structure [1]. The material shows minimal light sensitivity as there are no significant chromophoric groups that absorb above 300 nm wavelength [3].
The solubility profile of 2-methoxyethyl N-(3-aminophenyl)carbamate is characterized by moderate to high solubility in polar and hydrogen-bonding solvents, while showing limited solubility in non-polar media . The presence of both the amino group and carbamate functionality provides multiple sites for hydrogen bonding interactions with protic solvents.
Solvent | Predicted Solubility | Estimated Range (mg/mL) | Basis |
---|---|---|---|
Water | Moderately Soluble | 5-20 | Amino and carbamate groups |
Methanol | Highly Soluble | >50 | Hydrogen bonding capability |
Ethanol | Highly Soluble | >50 | Hydrogen bonding capability |
Acetone | Highly Soluble | >50 | Polar aprotic solvent |
Dichloromethane | Highly Soluble | >50 | Good for organic compounds |
Diethyl Ether | Slightly Soluble | 1-5 | Limited hydrogen bonding |
Hexane | Insoluble | <0.1 | Non-polar solvent |
DMSO | Highly Soluble | >50 | Strong hydrogen bond acceptor |
DMF | Highly Soluble | >50 | Polar aprotic solvent |
Chloroform | Highly Soluble | >50 | Moderate polarity |
In aqueous systems, the compound demonstrates moderate solubility (5-20 mg/mL) due to the polar carbamate group and primary amino functionality, which can form hydrogen bonds with water molecules . Alcoholic solvents such as methanol and ethanol provide excellent solubility (>50 mg/mL) through strong hydrogen bonding interactions between the hydroxyl groups and both the amino and carbamate functionalities .
Polar aprotic solvents including DMSO, DMF, and acetone exhibit high solubility for the compound, as these solvents can effectively solvate the polar regions while accommodating the aromatic portion of the molecule . The compound shows limited solubility in diethyl ether and is essentially insoluble in non-polar solvents like hexane due to the lack of favorable intermolecular interactions .
Mass spectrometric analysis of 2-methoxyethyl N-(3-aminophenyl)carbamate reveals characteristic fragmentation patterns and collision cross section values that aid in structural identification [3] [5] [6]. The molecular ion peak appears at m/z 210.1, corresponding to the molecular weight of the intact compound [3].
Predicted Collision Cross Section (CCS) measurements provide valuable structural information for ion mobility spectrometry applications [3]:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 211.10773 | 145.2 |
[M+Na]+ | 233.08967 | 151.4 |
[M-H]- | 209.09317 | 148.4 |
[M+NH4]+ | 228.13427 | 163.2 |
[M+K]+ | 249.06361 | 150.3 |
[M+H-H2O]+ | 193.09771 | 138.3 |
[M+HCOO]- | 255.09865 | 170.8 |
[M+CH3COO]- | 269.11430 | 189.5 |
The protonated molecular ion [M+H]+ at m/z 211.1 with a CCS of 145.2 Ų represents the most common positive ionization product [3]. Sodium and potassium adducts show slightly larger CCS values (151.4 and 150.3 Ų respectively) due to the larger ionic radii of these metal cations [3]. The dehydrated fragment [M+H-H2O]+ at m/z 193.1 suggests potential loss of water from the methoxyethyl chain under energetic conditions [3].
Characteristic fragmentation pathways likely include cleavage of the carbamate bond, loss of the methoxyethyl group (C₃H₇O₂, 75 mass units), and formation of the 3-aminophenyl cation. Formate and acetate adducts in negative ion mode show significantly larger CCS values (170.8 and 189.5 Ų), indicating extended conformations due to the bulky adduct groups [3].
Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for 2-methoxyethyl N-(3-aminophenyl)carbamate through characteristic chemical shifts for both ¹H and ¹³C nuclei [7] [8] [9]. The ¹H NMR spectrum exhibits distinct patterns consistent with the meta-disubstituted benzene ring and carbamate linkage.
¹H NMR Chemical Shifts (predicted, in ppm):
Assignment | Chemical Shift (ppm) | Multiplicity | Notes |
---|---|---|---|
Aromatic H (ortho to NH₂) | 6.3-6.8 | multiplet | Electron-rich due to NH₂ |
Aromatic H (meta positions) | 7.0-7.3 | multiplet | Standard aromatic |
Aromatic H (para position) | 6.8-7.1 | multiplet | Influenced by both substituents |
NH carbamate | 6.5-7.5 | broad singlet | Exchange broadening |
NH₂ amino | 3.5-5.0 | broad singlet | Exchangeable protons |
OCH₂ (carbamate) | 4.2-4.4 | triplet | Adjacent to C=O |
OCH₂ (ether) | 3.6-3.8 | triplet | Ether linkage |
OCH₃ | 3.3-3.5 | singlet | Methoxy group |
The aromatic region (6.3-7.3 ppm) shows a complex multipicity pattern characteristic of meta-disubstituted benzene, with the amino group causing upfield shifts due to its electron-donating properties [7] [8]. The carbamate NH proton appears as a broad signal between 6.5-7.5 ppm due to hydrogen exchange and restricted rotation around the C-N bond [8] [9].
¹³C NMR Chemical Shifts (predicted, in ppm):
Assignment | Chemical Shift (ppm) | Notes |
---|---|---|
C=O carbamate | 153-157 | Characteristic carbamate carbonyl |
Aromatic C (ipso to NH₂) | 146-150 | Electron-rich carbon |
Aromatic C (ipso to NH) | 137-141 | Substituted carbon |
Aromatic CH carbons | 106-133 | Multiple aromatic carbons |
OCH₂ (ether) | 70-74 | Ether linkage carbon |
OCH₂ (carbamate) | 62-66 | Deshielded by C=O |
OCH₃ | 58-62 | Methoxy carbon |
The carbonyl carbon of the carbamate group appears characteristically downfield at 153-157 ppm, consistent with literature values for aromatic carbamates [7] [8]. The aromatic carbons show the expected pattern for meta-disubstitution, with the ipso carbons appearing at distinct chemical shifts reflecting the different electronic influences of the amino and carbamate substituents [8].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups in 2-methoxyethyl N-(3-aminophenyl)carbamate [7] [10] [11]. The IR spectrum exhibits distinct patterns consistent with carbamate, amino, and aromatic functionalities.
Characteristic IR Absorption Bands:
Frequency Range (cm⁻¹) | Intensity | Assignment | Notes |
---|---|---|---|
3500-3300 | Medium-Strong | N-H stretch (amino) | Primary amine |
3300-3100 | Medium | N-H stretch (carbamate) | Secondary carbamate |
1720-1680 | Strong | C=O stretch (carbamate) | Characteristic carbamate C=O |
1650-1620 | Medium | N-H bend (amino) | Scissoring vibration |
1540-1520 | Medium | N-H bend (carbamate) | Amide II band |
1280-1250 | Strong | C-O stretch (carbamate) | Strong carbamate C-O |
1200-1150 | Strong | C-O stretch (ether) | Asymmetric C-O-C stretch |
1100-1050 | Strong | C-O stretch (methoxy) | Symmetric C-O stretch |
1050-1000 | Medium | C-N stretch | C-N aromatic |
850-800 | Medium | Aromatic C-H bend | Out-of-plane bending |
750-700 | Medium | Aromatic substitution | Meta-disubstituted benzene |
The N-H stretching region (3500-3100 cm⁻¹) shows two distinct bands: a stronger absorption at 3500-3300 cm⁻¹ for the primary amino group and a medium intensity band at 3300-3100 cm⁻¹ for the carbamate N-H stretch [7] [11]. The carbonyl stretch appears as a strong absorption at 1720-1680 cm⁻¹, characteristic of carbamate C=O groups [7] [10].
The fingerprint region (1300-700 cm⁻¹) contains multiple strong C-O stretching bands corresponding to the carbamate (1280-1250 cm⁻¹), ether linkage (1200-1150 cm⁻¹), and methoxy group (1100-1050 cm⁻¹) [7] [10]. The aromatic substitution pattern is confirmed by characteristic bands at 850-800 cm⁻¹ and 750-700 cm⁻¹, consistent with meta-disubstituted benzene [11].
The thermal transition temperatures of 2-methoxyethyl N-(3-aminophenyl)carbamate reflect the compound's hydrogen bonding capability and molecular weight [12] [13]. Based on structural comparisons with related carbamate compounds, the melting point is predicted to fall within the range typical for aromatic carbamates.
Similar carbamate compounds exhibit melting points ranging from 60-180°C, with the specific value depending on intermolecular hydrogen bonding patterns and crystal packing efficiency [14] [12]. The presence of both amino and carbamate functionalities in 2-methoxyethyl N-(3-aminophenyl)carbamate suggests strong intermolecular interactions that would elevate the melting point toward the higher end of this range.
The boiling point is estimated at 400-450°C based on molecular weight correlations and functional group contributions [12] [15]. This elevated boiling point reflects the low volatility characteristic of carbamate compounds, which results from strong intermolecular hydrogen bonding between carbamate groups and the dipolar nature of the C=O and N-H functionalities [13] [16].
Vapor pressure at room temperature is expected to be very low (<0.001 mmHg), consistent with the compound's high boiling point and extensive hydrogen bonding capability [12] [15]. This low volatility has important implications for handling procedures and environmental fate of the compound.
Thermal stability analysis of carbamate compounds indicates that 2-methoxyethyl N-(3-aminophenyl)carbamate should remain stable below 200°C under normal atmospheric conditions [13] [17] [16]. Carbamate functional groups generally exhibit good thermal stability due to resonance stabilization between the nitrogen lone pair and the carbonyl group [17] [18].
Thermal degradation mechanisms for carbamates typically involve intramolecular cyclization reactions leading to oxazolidinone formation, followed by polymerization processes at elevated temperatures [13] [16] [18]. The activation energy for thermal degradation is generally high (>150 kJ/mol) for aromatic carbamates, indicating substantial thermal stability [17] [16].
Decomposition pathways likely initiate around 250-300°C through decarboxylation processes or amine elimination reactions [13] [18]. The presence of the aromatic amino group may provide additional stabilization through resonance effects, potentially extending the useful temperature range compared to aliphatic carbamates [17] [16].
Oxidative stability is expected to be good under normal storage conditions, as the compound lacks readily oxidizable functionalities [13]. However, prolonged exposure to elevated temperatures (>200°C) in the presence of oxygen may lead to oxidative degradation of the aromatic amino group [17] [16].
Ion mobility spectrometry (IMS) coupled with collision cross section (CCS) measurements provides valuable structural information for 2-methoxyethyl N-(3-aminophenyl)carbamate [3]. The predicted CCS values were calculated using computational models that account for the three-dimensional molecular structure and charge distribution patterns.
Smaller CCS values observed for dehydrated species ([M+H-H2O]+, 138.3 Ų) indicate more compact conformations resulting from intramolecular hydrogen bonding after water loss [3]. Larger CCS values for acetate adducts ([M+CH3COO]-, 189.5 Ų) reflect extended molecular conformations due to electrostatic repulsion between the negatively charged adduct and the aromatic system [3].
Metal cation adducts ([M+Na]+ and [M+K]+) show intermediate CCS values (151.4 and 150.3 Ų respectively), suggesting coordination of the metal center with multiple binding sites including the carbamate oxygen and amino nitrogen [3]. These measurements provide fingerprint data for compound identification in complex mixtures using IMS-MS techniques [3].
Frontier molecular orbital analysis reveals important electronic characteristics of 2-methoxyethyl N-(3-aminophenyl)carbamate that govern its chemical reactivity and photophysical properties [19] [20] [21]. Density functional theory (DFT) calculations predict the highest occupied molecular orbital (HOMO) energy to fall within -6.8 to -7.2 eV, typical for aromatic carbamate compounds [19] [22] [23].
The HOMO is primarily localized on the aromatic ring system, with significant electron density contributions from the amino group due to its electron-donating properties [19] [24]. The nitrogen lone pair of the amino group provides π-donation to the aromatic system, elevating the HOMO energy compared to unsubstituted carbamates [24] [21].
The lowest unoccupied molecular orbital (LUMO) energy is predicted in the range of -1.0 to -1.5 eV, consistent with carbamate acceptor capabilities [19] [22]. The LUMO exhibits significant density on the carbamate carbonyl carbon and extends partially onto the aromatic system, facilitating electrophilic attack at these positions [20] [21].
HOMO-LUMO energy gap calculations indicate values between 5.3 to 6.2 eV, characteristic of aromatic compounds with moderate conjugation [19] [22] [25]. This energy gap determines the optical absorption properties and suggests UV absorption in the range of 200-250 nm, making the compound transparent in the visible region [22] [26].
Property | Predicted Value | Basis |
---|---|---|
HOMO Energy (eV) | -6.8 to -7.2 | Similar aminophenyl carbamates |
LUMO Energy (eV) | -1.0 to -1.5 | Carbamate LUMO levels |
HOMO-LUMO Gap (eV) | 5.3 to 6.2 | Typical for aromatic carbamates |
Ionization Potential (eV) | 6.8 to 7.2 | Equal to -HOMO |
Electron Affinity (eV) | 1.0 to 1.5 | Equal to -LUMO |
Electronegativity (eV) | 3.9 to 4.4 | (I + A)/2 |
Chemical Hardness (eV) | 2.6 to 3.1 | (I - A)/2 |
Electron density distribution analysis provides insights into the charge distribution patterns and reactive sites of 2-methoxyethyl N-(3-aminophenyl)carbamate [19] [27] [24]. Molecular electrostatic potential (MEP) mapping reveals regions of high electron density (negative potential) and electron-deficient areas (positive potential) [19] [28].
The amino group exhibits high electron density, creating a nucleophilic center with negative electrostatic potential [19] [24]. This region shows enhanced reactivity toward electrophilic species and serves as a hydrogen bond donor in intermolecular interactions [27] [29].
The carbamate carbonyl oxygen displays significant negative charge density, making it an excellent hydrogen bond acceptor and coordination site for metal cations [19] [29]. The electron density is delocalized across the O-C-N carbamate unit through resonance interactions [29] [9].
Aromatic carbon atoms show varying electron densities depending on their positions relative to the substituents. Carbons ortho and para to the amino group exhibit increased electron density due to resonance donation, while the carbon bearing the carbamate substituent shows reduced electron density [19] [24].
The methoxyethyl chain contributes moderate electron density through the ether oxygens, which can participate in weak hydrogen bonding interactions [19]. The electron density gradient along the chain decreases from the methoxy oxygen toward the terminal methyl group [19] [24].